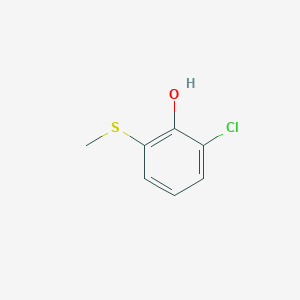
2-Chloro-6-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(methylthio)phenol is an organic compound with the molecular formula C7H7ClOS It is characterized by the presence of a chlorine atom and a methylthio group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)phenol typically involves the reaction of 2,6-dichlorophenol with methyl mercaptan in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like toluene, and the temperature is controlled to optimize the yield. The process involves the substitution of one chlorine atom with a methylthio group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 2-Chloro-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 2-methylthiophenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed:
Oxidation: 2-Chloro-6-(methylsulfinyl)phenol, 2-Chloro-6-(methylsulfonyl)phenol.
Reduction: 2-Methylthiophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-6-(methylthio)phenol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic substitution reactions. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes.
類似化合物との比較
2-(Methylthio)phenol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-4-(methylthio)phenol: Similar structure but with the methylthio group in a different position, affecting its reactivity and applications.
2-Chloro-6-methylthiophenol: Another closely related compound with slight variations in structure and properties
Uniqueness: 2-Chloro-6-(methylthio)phenol is unique due to the specific positioning of the chlorine and methylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
生物活性
2-Chloro-6-(methylthio)phenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a chlorine atom and a methylthio group, which play significant roles in its biological interactions. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which may influence its biological efficacy.
The mechanism of action of this compound involves its interaction with biological molecules. The chlorine atom acts as an electrophile, facilitating nucleophilic substitution reactions. The methylthio group can be oxidized to form reactive intermediates that may disrupt cellular processes by interacting with proteins and nucleic acids.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound demonstrated varying degrees of effectiveness against different microbial strains, with notable activity against Candida albicans, suggesting its potential use in antifungal therapies.
Case Studies
A study explored the effects of this compound on human cell lines. The compound was tested against HepG2 (hepatoma) and HeLa (cervical carcinoma) cells to assess its cytotoxic effects.
Table 2: Cytotoxicity Data
These results indicate that this compound has potential as a chemotherapeutic agent, particularly due to its selective cytotoxicity against cancer cell lines.
Research Findings
Further investigations into the biological activity of this compound have revealed additional therapeutic potentials:
- Antioxidant Activity : Studies suggest that compounds with similar structures have antioxidant properties, which may contribute to their overall biological efficacy .
- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes, potentially modulating their activity and influencing various biochemical pathways.
特性
分子式 |
C7H7ClOS |
|---|---|
分子量 |
174.65 g/mol |
IUPAC名 |
2-chloro-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
InChIキー |
GGHLLWUJISDNBY-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















